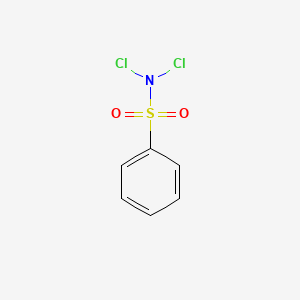

N,N-Dichlorobenzenesulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N,N-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-9(8)12(10,11)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBJJXCZRAHMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060053 | |

| Record name | Benzenesulfonamide, N,N-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-29-0 | |

| Record name | N,N-Dichlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N,N-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloramine B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N,N-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N,N-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dichlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for N,n Dichlorobenzenesulfonamide and Its Analogues

Established Synthetic Pathways for N,N-Dichlorobenzenesulfonamide

The preparation of this compound is primarily achieved through the direct chlorination of the corresponding sulfonamide. This approach is adaptable for both the monomeric and polymeric forms of the compound.

The most common method for synthesizing this compound involves the chlorination of benzenesulfonamide (B165840). This transformation can be accomplished using various chlorinating agents that provide a source of electrophilic chlorine.

One established method utilizes tert-butyl hypochlorite (B82951) as the chlorinating agent. In a typical procedure, benzenesulfonamide is treated with an excess of tert-butyl hypochlorite in an inert organic solvent, such as methylene (B1212753) chloride. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature for an extended period to ensure complete dichlorination.

Other effective chlorinating agents include N-chlorosuccinimide (NCS) and N-chlorophthalimide. These reagents offer a controlled and selective source of positive chlorine for the chlorination of the sulfonamide nitrogen atom. The reactions are typically carried out in dry, inert organic solvents like methylene chloride or toluene. The reaction temperature can range from ambient to reflux, with reaction times varying from a few hours to several hours depending on the specific reactants and scale.

A general synthetic procedure is as follows:

Benzenesulfonamide is dissolved or suspended in an inert solvent.

The chlorinating agent (e.g., tert-butyl hypochlorite or NCS) is added, often portion-wise or as a solution, while maintaining the desired temperature.

The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Upon completion, the reaction mixture is typically washed with water and brine to remove any byproducts and unreacted reagents.

The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

| Chlorinating Agent | Solvent | Temperature | Reaction Time |

| tert-Butyl hypochlorite | Methylene chloride | 0 °C to room temp. | 24 hours |

| N-Chlorosuccinimide | Methylene chloride | Ambient to reflux | 1.5 - several hours |

| Sodium hypochlorite | Water/Acetic Acid | 5 °C | 2-4 hours |

This table provides a summary of typical reaction conditions for the chlorination of benzenesulfonamide.

Polymeric analogues of this compound have been developed to facilitate easier handling, recovery, and recycling of the reagent. A common approach involves the use of a cross-linked polystyrene backbone. researchgate.net

The synthesis of N,N-dichloro poly(styrene-co-divinylbenzene) sulfonamide polymeric beads is a multi-step process: researchgate.net

Sulfonation: Commercially available poly(styrene-co-divinylbenzene) beads are first sulfonated using concentrated sulfuric acid.

Chlorosulfonation: The sulfonated polymer is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to convert the sulfonic acid groups into sulfonyl chloride groups.

Amidation: The resulting polymeric sulfonyl chloride is reacted with ammonia (B1221849) to form the sulfonamide.

N,N-Dichlorination: In the final step, the polymeric sulfonamide is treated with a chlorinating agent, such as a fresh solution of sodium hypochlorite in the presence of acetic acid, to yield the N,N-dichloro derivative. researchgate.net

The active chlorine content of the resulting polymeric beads can be determined by iodometric titration. These polymeric reagents offer the advantage of being easily separable from the reaction mixture by simple filtration, and they can often be regenerated and reused. researchgate.net

| Step | Reagents | Purpose |

| 1. Sulfonation | Concentrated H₂SO₄ | Introduction of sulfonic acid groups onto the polymer backbone |

| 2. Chlorosulfonation | POCl₃ or SOCl₂ | Conversion of sulfonic acid groups to sulfonyl chloride groups |

| 3. Amidation | Aqueous NH₃ | Formation of the sulfonamide functionality |

| 4. N,N-Dichlorination | NaOCl / Acetic Acid | Conversion of the sulfonamide to the N,N-dichlorosulfonamide |

This table outlines the synthetic sequence for the preparation of polymeric this compound.

Synthesis of Substituted N,N-Dichlorobenzenesulfonamides

The synthesis of substituted N,N-dichlorobenzenesulfonamides allows for the fine-tuning of the reagent's reactivity, selectivity, and physical properties. These analogues are typically prepared from the corresponding substituted benzenesulfonamides following similar chlorination procedures as described for the parent compound.

For example, N,N-dichloro-p-toluenesulfonamide (Dichloramine-T) is a well-known analogue that can be synthesized from p-toluenesulfonamide (B41071) using bleaching powder (calcium hypochlorite) or chlorine gas as the chlorinating agent. wikipedia.org The synthesis of other substituted derivatives, such as N-benzyl-4-chlorobenzenesulfonamide, begins with the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. researchgate.net The resulting monosubstituted sulfonamide can then be subjected to dichlorination.

The general strategy involves:

Preparation of the Substituted Benzenesulfonyl Chloride: This can be achieved through the chlorosulfonation of a substituted benzene (B151609) derivative.

Formation of the Substituted Benzenesulfonamide: The substituted benzenesulfonyl chloride is reacted with ammonia or a primary amine to yield the corresponding sulfonamide.

N,N-Dichlorination: The substituted sulfonamide is then chlorinated using a suitable chlorinating agent, as previously discussed.

The nature and position of the substituents on the aromatic ring can influence the reactivity of the sulfonamide and the conditions required for dichlorination.

| Substituent Group | Starting Material | Synthetic Approach |

| 4-Methyl | p-Toluenesulfonamide | Direct dichlorination |

| 4-Chloro | 4-Chlorobenzenesulfonyl chloride | Reaction with an amine followed by dichlorination |

| Various alkyl/aryl | Substituted benzenesulfonyl chlorides | Reaction with ammonia/amines followed by dichlorination |

This table illustrates the synthesis of substituted N,N-dichlorobenzenesulfonamides from corresponding starting materials.

Derivatization Methods for Structural Modification and Functionalization

Structural modification and functionalization of the this compound scaffold can be achieved through various derivatization methods, targeting either the nitrogen atom of the sulfonamide group or the aromatic ring.

N-Derivatization of sulfonamides is a common strategy to introduce diverse functional groups. These modifications are typically performed on the sulfonamide prior to the dichlorination step.

N-Alkylation: Primary sulfonamides can be N-alkylated using various alkylating agents. For instance, the reaction of a sulfonamide with an alkyl halide in the presence of a base can yield the corresponding N-alkylsulfonamide. organic-chemistry.org This product can then be subjected to dichlorination to produce an N-alkyl-N-chlorosulfonamide.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through methods like the Chan-Lam coupling, which involves the reaction of a sulfonamide with a boronic acid in the presence of a copper catalyst. organic-chemistry.org

N-Acylation: Sulfonamides can be acylated using acid chlorides or anhydrides to form N-acylsulfonamides. These derivatives can also serve as precursors to N-chloro-N-acylsulfonamides.

It is important to note that direct derivatization of the N,N-dichloro- a moiety is challenging due to its reactive nature. Therefore, the functionalization of the nitrogen atom is generally carried out before the introduction of the two chlorine atoms.

| Derivatization | Reagents | Product Type |

| N-Alkylation | Alkyl halides, Base | N-Alkylsulfonamide |

| N-Arylation | Aryl boronic acids, Copper catalyst | N-Arylsulfonamide |

| N-Acylation | Acid chlorides, Anhydrides | N-Acylsulfonamide |

This table summarizes common N-derivatization strategies for sulfonamides as precursors to substituted N,N-dichlorobenzenesulfonamides.

The aromatic ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The -SO₂NCl₂ group is an electron-withdrawing group and is expected to be a meta-director. wikipedia.orguomustansiriyah.edu.iq

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be achieved using a halogen in the presence of a Lewis acid catalyst. The substitution will predominantly occur at the meta-position relative to the dichlorosulfonamido group.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, again, primarily at the meta-position. minia.edu.eg

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. uomustansiriyah.edu.iq

The regioselectivity of these reactions is governed by the electronic properties of the dichlorosulfonamido group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta-positions. Careful control of reaction conditions is necessary to achieve the desired functionalization without causing unwanted side reactions involving the reactive N,N-dichloro moiety.

| Reaction | Reagents | Expected Position of Substitution |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | meta- |

| Nitration | HNO₃/H₂SO₄ | meta- |

| Sulfonation | Fuming H₂SO₄ | meta- |

This table outlines potential regioselective functionalization reactions on the aromatic ring of this compound.

Formation of Polymeric this compound Derivatives

The predominant strategy for synthesizing polymeric this compound derivatives involves the chemical modification of cross-linked polystyrene, such as styrene-divinylbenzene (PS-DVB) copolymers. This multi-step process transforms the inert polymer into a reactive, functionalized material. The general synthetic pathway consists of introducing sulfonyl groups onto the aromatic rings of the polymer, converting these to sulfonamides, and finally, N-chlorinating the sulfonamide groups.

The synthesis begins with a commercially available polymer, often in the form of beads. Styrene-divinylbenzene cation-exchange resins are a common starting material. The key steps are as follows:

Chlorosulfonation: The polymer is treated with a strong chlorosulfonating agent, such as chlorosulfonic acid, to introduce -SO₂Cl groups onto the phenyl rings of the polystyrene backbone. This step is critical as it provides the anchor for the desired functional group.

Amidation: The resulting polymer-bound sulfonyl chloride is then reacted with ammonia. This converts the sulfonyl chloride groups into sulfonamide (-SO₂NH₂) groups.

N-Chlorination: The final step involves the chlorination of the sulfonamide groups to yield the target N,N-dichlorosulfonamide (-SO₂NCl₂) functionality. This is typically achieved by treating the sulfonamide-functionalized polymer with a chlorinating agent like sodium hypochlorite solution, often in the presence of an acid such as acetic acid.

The active chlorine content of the final polymer is a crucial metric, indicating the material's reactive capacity. This content can be influenced by the choice of starting materials and reaction conditions. For instance, research has shown that the synthesis of granular styrene-divinylbenzene polymers with N-chlorosulfonamide groups can yield an active chlorine content of approximately 11% when starting from a non-functionalized polymer matrix. In contrast, using cation exchangers like Purolite C100 as the initial polymer carrier results in a slightly lower active chlorine content of about 9%.

To enhance the active chlorine loading, modifications to the synthetic procedure have been explored. One effective method involves the sequential treatment of styrene-divinylbenzene cation exchangers with thionyl chloride and then chlorosulfonic acid. This approach has been shown to yield polymeric N-chlorosulfonamides with an active chlorine content exceeding 15%.

The table below summarizes findings from various synthetic approaches to generate these functionalized polymers.

| Starting Polymer Matrix | Key Synthesis Steps | Achieved Active Chlorine Content (%) | Reference |

|---|---|---|---|

| Non-functionalized Styrene-Divinylbenzene | Sulfochlorination with chlorosulfonic acid, followed by amidation and N-chlorination. | ~11% | |

| Purolite C100 Cation Exchanger | Conversion to sulfonamide, followed by N-chlorination. | ~9% | |

| Styrene-Divinylbenzene Cation Exchanger | Sequential treatment with thionyl chloride and chlorosulfonic acid, followed by amidation and N-chlorination with gaseous chlorine. | >15% | |

| Sulfonated Poly(styrene-co-divinylbenzene) | Conversion to sulfonyl chloride (SOCl₂), amidation (aq. NH₃), and N-chlorination (NaOCl/Acetic Acid). | 8.2% |

A detailed experimental procedure for producing N,N-dichloro poly(styrene-co-divinyl benzene) sulfonamide in bead form involves a three-step process starting from sulfonated poly(styrene-co-divinylbenzene).

Detailed Research Findings on Synthesis Procedure:

| Step | Reagents and Conditions | Duration | Outcome |

|---|---|---|---|

| 1. Chlorosulfonation | Sulfonated PS-DVB (10g) mixed with SOCl₂ (100 mL) and refluxed. | 4-6 hours | Formation of polymer-bound sulfonyl chloride. |

| 2. Amidation | The resulting polymer beads (10g) are refluxed with aqueous concentrated ammonia (150 mL). | 4-6 hours | Conversion to polymer-bound sulfonamide. |

| 3. N-Chlorination | PS-DVB sulfonamide (10g) stirred in freshly prepared NaOCl (150 mL) with acetic acid (99.5%) at 5°C. | 2-4 hours | Formation of N,N-dichloro poly(styrene-co-divinyl benzene) sulfonamide. |

Another related polymeric reagent is poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) (PCBS). Its synthesis involves dissolving poly(N-ethyl-benzene-1,3-disulfonamide) in a sodium hypochlorite solution (e.g., 14%) at room temperature for a short duration.

These polymeric reagents are advantageous due to their stability, ease of handling, and recyclability. After a reaction where they donate their active chlorine, the resulting sulfonamide polymer can often be filtered off, re-chlorinated, and reused.

Mechanistic Investigations of Reactions Involving N,n Dichlorobenzenesulfonamide

Radical Reaction Mechanisms Initiated by N,N-Dichlorobenzenesulfonamide

This compound can serve as a precursor to nitrogen-centered radicals, initiating a cascade of radical reactions. These processes are characterized by distinct initiation, propagation, and termination steps. libretexts.org The initiation phase involves the homolytic cleavage of the N-Cl bond, often facilitated by heat, light, or a radical initiator, to generate a benzenesulfonamidyl radical and a chlorine radical. libretexts.org

The generation of radical species from this compound can be induced electronically. The initiation step, which is the homolytic cleavage of a molecule to form two radicals, can be triggered by heat or UV radiation. libretexts.org This initial step is typically followed by propagation steps, where a reactive radical reacts with a stable molecule to form a new radical, continuing the chain reaction. libretexts.org Termination of the radical chain occurs when two radical species react with each other to form a stable, non-radical product. libretexts.org

A notable application of this compound in radical chemistry is its participation in radical annulation reactions. For instance, in the presence of a radical initiator like triethylborane (B153662), this compound undergoes a highly regioselective radical addition to 1-alkenes. nih.gov This process can be extended to a three-component radical annulation reaction involving this compound, 1,3-dienes, and alkenes to construct pyrrolidine derivatives in good yields. nih.gov The reaction proceeds through the initial addition of the dichlorobenzenesulfonamidyl radical to the diene, followed by cyclization and subsequent reaction with the alkene. nih.gov

Role as a Precursor to Nitrogen-Centered Radicals

This compound is a valuable precursor for the generation of nitrogen-centered radicals (NCRs), which are key intermediates in the construction of carbon-nitrogen bonds. nih.gov The homolytic cleavage of the N-Cl bond in this compound provides a direct route to the corresponding nitrogen-centered radical.

Nitrogen-centered radicals are broadly classified into several types, including aminyl (R₂N•) and iminyl (R₂C=N•) radicals. acs.orgnih.gov Aminyl radicals are generally considered weakly nucleophilic, while iminyl radicals are σ-type radicals with the single electron residing in an sp²-hybridized orbital. acs.org The generation of these radicals from precursors like this compound allows for their participation in various synthetic transformations, including addition to π-systems. acs.org The reactivity of these radicals is influenced by their electronic properties; for example, electrophilic radicals tend to react faster with electron-rich alkenes. acs.org

| Radical Type | Key Characteristics |

| Aminyl Radical | Weakly nucleophilic, can undergo H-atom abstraction and reversible addition to olefins. acs.org |

| Iminyl Radical | σ-type radical, planar structure, considered nucleophilic. acs.org |

| Amidyl Radical | Can be generated from N-chloroamides and participate in atom-transfer reactions. nih.gov |

| Aminium Radical | Cationic radical species. nih.gov |

Achieving stereoselectivity in radical reactions is a significant area of research. nih.govrsc.org In radical addition reactions, the introduction of a new stereogenic center can occur either by the selective trapping of a prochiral radical or by the selective addition of a radical to a prochiral trap. cmu.edu Diastereoselectivity can be achieved when either the radical or the radical trap contains a chiral center. cmu.edu Factors influencing stereoselectivity include the use of chiral auxiliaries, Lewis acids, and the inherent stereochemical biases of the reacting molecules. cmu.edu While specific studies on the stereoselectivity of radical additions directly involving this compound are not detailed in the provided search results, the general principles of stereoselective radical reactions would apply.

Mechanistic Aspects of Oxidation Reactions Catalyzed by this compound

While the prompt asks for oxidation reactions catalyzed by this compound, the provided search results primarily discuss the use of its sodium salt, sodium N-chlorobenzenesulfonamide (chloramine-B), as an oxidant, often in the presence of a separate catalyst. For example, the oxidation of paracetamol by chloramine-B in an acidic medium was found to be first order in the oxidant and fractional order in the substrate and hydrogen ion concentration. ias.ac.in The proposed mechanism involves the formation of a substrate-chloramine-B complex in a fast equilibrium step, which then decomposes in the rate-limiting step to yield the products. ias.ac.in In another study, the ruthenium(III)-catalyzed oxidation of vitamin B1 by sodium N-chlorobenzenesulfonamide was investigated, highlighting the role of a metal catalyst in facilitating the oxidation process. dntb.gov.ua These studies indicate that the mechanistic pathway of oxidations involving N-chlorobenzenesulfonamides is highly dependent on the substrate, reaction medium, and the presence of any catalysts.

Kinetics and Reaction Orders in Substrate and Oxidant

Kinetic studies on oxidation reactions involving N-chloro-arenesulphonamides reveal important details about the reaction mechanism. A common experimental approach involves using a pseudo-first-order condition where the concentration of the substrate is significantly higher than that of the oxidant.

In many oxidation reactions carried out with sodium N-chlorobenzenesulfonamide, the reaction rate typically shows a first-order dependence with respect to the concentration of the oxidant. For instance, in the oxidation of butacaine sulfate (B86663) in the presence of perchloric acid, the kinetics were found to be first-order in relation to the oxidant concentration . This is often confirmed by the linearity of plots of the logarithm of the oxidant concentration versus time.

Conversely, the reaction order with respect to the substrate is frequently fractional. This suggests a more complex mechanism, often involving the formation of an intermediate complex between the substrate and the oxidant in a pre-equilibrium step before the rate-determining step. For example, the oxidation of the local anesthetic procaine hydrochloride by sodium N-chlorobenzenesulfonamide in an acidic medium demonstrated a fractional-order dependence on the substrate concentration. A similar fractional order was observed in the oxidation of butacaine sulfate .

The table below summarizes typical reaction orders observed in oxidation reactions with sodium N-chlorobenzenesulfonamide, a related compound to this compound.

| Reactant | Typical Reaction Order | Kinetic Observation |

| Oxidant (N-chloro-arenesulphonamide) | First-order | Rate is directly proportional to the oxidant concentration. |

| Substrate (e.g., amino acid, anesthetic) | Fractional-order | Indicates the formation of a pre-equilibrium complex. |

| Acid Concentration (in some cases) | Zero-order | The rate is independent of the acid concentration. |

This table illustrates general findings from studies on sodium N-chlorobenzenesulfonamide, as direct kinetic data for this compound is not extensively available.

Influence of Substituent Effects on Reaction Rates

The electronic nature of substituents on the aromatic ring of N-chloro-arenesulphonamides significantly influences their reactivity. Studies involving a range of substituted N-chloro-arenesulphonamides have shown that the rate of oxidation is sensitive to the electron-donating or electron-withdrawing character of the substituent.

Generally, the presence of electron-withdrawing groups (EWGs) on the benzene (B151609) ring enhances the rate of oxidation. This is because EWGs, such as chloro or nitro groups, increase the electrophilicity of the active oxidizing species. By withdrawing electron density from the nitrogen-chlorine bond, they facilitate the release of a more electrophilic chlorine species (Cl⁺), which is often implicated as the key oxidizing agent.

Conversely, electron-donating groups (EDGs), like methyl or ethyl groups, tend to decrease the reaction rate. These groups increase the electron density on the nitrogen atom, making the N-Cl bond stronger and the release of the electrophilic chlorine more difficult.

The Hammett equation, which relates reaction rates to substituent constants (σ), is often employed to quantify these electronic effects. A positive value for the reaction constant (ρ) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups.

The following table provides a qualitative summary of the expected effect of substituents on the rate of oxidation by N-chloro-arenesulphonamides.

| Substituent Type on Benzene Ring | Example Substituents | Effect on Oxidation Rate | Rationale |

| Electron-Withdrawing Groups (EWGs) | -Cl, -Br, -NO₂ | Increase | Stabilize the developing negative charge on the nitrogen atom, facilitating the release of Cl⁺. |

| Electron-Donating Groups (EDGs) | -CH₃, -C₂H₅, -OCH₃ | Decrease | Destabilize the developing negative charge on the nitrogen atom, hindering the release of Cl⁺. |

This table is based on general principles of substituent effects and findings from studies on various N-chloro-arenesulphonamides.

Proposed Oxidizing Species: Role of Cl⁺

In many oxidation reactions involving N-chloro-arenesulphonamides in acidic or aqueous media, the active oxidizing species is proposed to be an electrophilic chlorine atom, often denoted as Cl⁺. Depending on the pH and reaction medium, this compound can give rise to several potential oxidizing species in equilibrium.

The parent compound, this compound (PhSO₂NCl₂), can hydrolyze to form the corresponding N-chloro- and N-H derivatives, as well as hypochlorous acid (HOCl). In acidic solutions, HOCl can be protonated to form H₂OCl⁺, which is a potent electrophilic chlorinating agent and can be considered a source of Cl⁺.

The general mechanism often involves the transfer of this electrophilic Cl⁺ from the oxidant to the substrate in the rate-determining step. For example, in the oxidation of hexosamines by sodium N-chlorobenzenesulfonamide, the proposed mechanism involves a rate-limiting electrophilic attack by Cl⁺ from the oxidant on the substrate nih.gov. The observation that electron-withdrawing groups on the benzenesulfonamide (B165840) moiety enhance the reaction rate supports this hypothesis, as these groups would facilitate the generation of a more electrophilic chlorine species.

Nitrenoid Generation and Transfer Reactions

While N-haloamides are known precursors for nitrene transfer reactions, a comprehensive review of the scientific literature indicates that this compound is not a commonly employed reagent for metal-assisted nitrene generation and subsequent transfer reactions like the aziridination of alkenes. Research in this area predominantly focuses on other nitrene sources.

Metal-Assisted Nitrene Generation from this compound

The generation of a nitrene (a neutral, electron-deficient nitrogen species) or a nitrenoid (a metal-complexed nitrene) is a key step in many carbon-nitrogen bond-forming reactions. Transition metal catalysts, particularly those based on copper, rhodium, and iron, are frequently used to modulate the reactivity and selectivity of these transient species. However, specific examples of metal-assisted nitrene generation directly from this compound are not well-documented in the available literature. Typically, other precursors such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs), organic azides, and sulfonamides in the presence of a strong oxidant are used for this purpose.

Catalytic Aziridination of Alkenes via Nitrene Transfer

Catalytic aziridination is a powerful method for the synthesis of three-membered nitrogen-containing heterocycles. This transformation involves the transfer of a nitrene group to an alkene. While extensive research has been conducted on the metal-catalyzed aziridination of alkenes, there is a lack of studies that utilize this compound as the direct nitrene source. The challenges associated with the controlled generation of a single nitrene species from a dichloro precursor and potential side reactions may contribute to its limited application in this context.

Reactivity of Nitrenoids and Factors Influencing their Selectivity

The reactivity and selectivity of metal-nitrenoid intermediates are influenced by several factors, including the nature of the metal catalyst, the structure of the supporting ligands, and the electronic properties of the nitrene precursor. These factors determine the stereoselectivity and chemoselectivity of the nitrene transfer reaction. Due to the absence of significant research on nitrenoid generation from this compound, a detailed discussion on the reactivity and selectivity of nitrenoids derived from this specific compound cannot be provided based on the current scientific literature.

Applications of N,n Dichlorobenzenesulfonamide in Advanced Organic Synthesis

Electrophilic Chlorination Reagent in Organic Transformations

N,N-Dichlorobenzenesulfonamide and its derivatives serve as effective reagents for electrophilic chlorination. The polymeric version, poly(4-vinyl-N,N-dichlorobenzenesulfonamide), has been noted as a useful chlorinating agent for various substrates. mdpi.comresearchgate.netscribd.com These reagents provide a controlled source of "positive chlorine," which is crucial for the halogenation of electron-rich species. researchgate.net

A key application of N,N-dichloro-p-toluenesulfonamide, a closely related analogue, is the site-selective electrophilic chlorination of carbanionic substrates. researchgate.net This selectivity is valuable in complex molecule synthesis where specific positioning of a chlorine atom is required. The polymeric form, poly(4-vinyl-N,N-dichlorobenzenesulfonamide), also demonstrates this capability, acting as a site-selective chlorinating agent. researchgate.net This property allows for the targeted chlorination of active methylene (B1212753) compounds without the need for strong bases in some cases.

β-Ketoesters and β-diketones are readily chlorinated by N-chlorosulfonamide reagents. researchgate.net For instance, N,N-dichloro-4-methylbenzenesulfonamide has been shown to effectively chlorinate these dicarbonyl compounds. researchgate.net This reaction typically proceeds at the α-position, between the two carbonyl groups, due to the high acidity of the methylene protons and the stability of the resulting enolate intermediate. The reaction can often be performed under neutral conditions, avoiding the use of a base. researchgate.net The development of methods for the dichlorination of β-keto esters and 1,3-diketones using reagents like Oxone and aluminum trichloride (B1173362) in aqueous media highlights the importance of α,α-dihalo dicarbonyl compounds as synthetic intermediates. organic-chemistry.org

The following table summarizes the chlorination of various active methylene compounds using N-chlorosulfonamide reagents.

| Substrate Type | Reagent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| β-Ketoesters | N,N-Dichloro-4-methylbenzenesulfonamide | α-Chloro-β-ketoesters | Good | researchgate.net |

| β-Diketones | N,N-Dichloro-4-methylbenzenesulfonamide | α-Chloro-β-diketones | Good | researchgate.net |

| Aryl Ketones | Poly(4-vinyl-N,N-dichlorobenzenesulfonamide) | 2-Chloro-1-phenylethanone | 40 | scribd.com |

α-Haloketones are crucial building blocks in organic synthesis, serving as precursors for a wide array of N-, S-, and O-heterocycles and other complex molecules with potential biological activity. mdpi.comresearchgate.netresearchgate.net this compound and its polymeric counterpart have been utilized in their synthesis. mdpi.comscribd.com For example, poly(4-vinyl-N,N-dichlorobenzenesulfonamide) was used to halogenate acetophenone, yielding 2-chloro-1-phenylethanone, albeit in a moderate yield of 40%. scribd.com The primary advantage of using such polymeric reagents lies in their straightforward application and potential for recyclability. scribd.com The direct α-halogenation of ketones is a common strategy for obtaining these valuable intermediates. mdpi.com

Role in Aminohalogenation and Diamination Reactions

This compound is an important reagent in the difunctionalization of unsaturated compounds, particularly in aminohalogenation and diamination reactions. electronicsandbooks.comsciengine.com These reactions allow for the simultaneous introduction of both a nitrogen and a halogen atom across a double or triple bond, providing rapid access to valuable vicinal haloamine building blocks. electronicsandbooks.com

The aminohalogenation of olefins and alkynes using this compound and similar reagents can proceed with high regio- and stereoselectivity. electronicsandbooks.comsciengine.com For example, the aminochlorination of arylalkynes with this compound has been demonstrated. iith.ac.in The addition of this compound to cyclohexene (B86901) gives the corresponding addition product in high yield. dss.go.th The regiochemistry of these additions can often be controlled by the choice of catalyst and the electronic nature of the substrate. electronicsandbooks.com For instance, a manganese sulfate-catalyzed aminohalogenation of β-methyl-β-nitrostyrenes using N,N-dichloro-p-toluenesulfonamide was developed to provide vicinal haloamino nitroalkanes with a regiochemistry opposite to that typically observed with other electron-deficient olefins. electronicsandbooks.com This control is often explained by the formation of a chloronium intermediate. electronicsandbooks.com

The table below presents examples of regio- and stereoselective aminochlorination reactions.

| Substrate | Reagent System | Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Arylalkynes | This compound | - | Halogenated Enamine | Aminochlorination of C-C triple bond | iith.ac.in |

| β-Methyl-β-nitrostyrenes | N,N-Dichloro-p-toluenesulfonamide/TsNH₂ | MnSO₄ | Vicinal Haloamino Nitroalkane | Opposite regiochemistry | electronicsandbooks.com |

| Cyclohexene | This compound | - | 1-Chloro-2-(benzenesulfonamido)cyclohexane | High yield addition | dss.go.th |

Oxidative Cleavage Reactions

This compound serves as an effective oxidizing agent for the cleavage of certain functional groups, a crucial step in multi-step synthesis for deprotection or functional group interconversion.

The protection of carbonyl compounds as oximes or hydrazones is a common strategy in organic synthesis. The regeneration of the parent carbonyl group from these derivatives is, therefore, a significant transformation. This compound and its polymeric analogues have been successfully employed for this oxidative deprotection. sciforum.nettandfonline.com

The cleavage reaction is generally efficient and clean. For instance, a polymeric version, poly(4-vinyl-N,N-dichlorobenzenesulfonamide), has been utilized for the deoximation of various aldehyde and ketone oximes. researchgate.netsid.ir The reactions can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes. sid.ir Under microwave conditions in carbon tetrachloride, a variety of oximes are converted to their corresponding carbonyl compounds in high yields. researchgate.netsid.ir This method presents a substantial rate enhancement compared to conventional heating. sid.ir The proposed mechanism suggests that the reagent releases an electrophilic chlorine species (Cl+), which attacks the nitrogen atom of the oxime, initiating a series of transformations that culminate in the release of the carbonyl compound. sid.ir

Similarly, a resin-supported version, N,N-dichloro poly(styrene-co-divinylbenzene)sulphonamide, has been shown to be effective for the regeneration of carbonyl compounds from oximes under both conventional heating and microwave irradiation, offering high yields in very short reaction times. researchgate.net

Table 1: Regeneration of Carbonyls from Oximes using Polymeric this compound Analogues

| Entry | Substrate (Oxime of) | Product (Carbonyl) | Yield (%) sid.irresearchgate.net |

|---|---|---|---|

| 1 | Benzophenone | Benzophenone | 95 |

| 2 | 4-Chlorobenzophenone | 4-Chlorobenzophenone | 96 |

| 3 | Acetophenone | Acetophenone | 94 |

| 4 | Cyclohexanone | Cyclohexanone | 98 |

| 5 | Benzaldehyde | Benzaldehyde | 92 |

| 6 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | 95 |

Yields are based on reactions conducted under microwave irradiation.

The oxidation of dimethyl sulfoxide (B87167) (DMSO) using N-chloro-benzenesulfonamides, including this compound, has been investigated kinetically. researchgate.net In organic synthesis, DMSO is a well-known mild oxidant, often used in reactions like the Swern and Pfitzner-Moffatt oxidations. wikipedia.org The reaction between this compound and DMSO is part of a broader study into how N-chloro-arylsulphonamides function as oxidizing agents. The effective oxidizing species from the sulfonamide is considered to be Cl+ in various forms. researchgate.net The oxidative strength of these reagents is linked to the ease with which this electrophilic chlorine is released, which is influenced by the electronic environment of the N-Cl bond. researchgate.net Kinetic studies of DMSO oxidation by a series of N-chloro-p-substituted benzenesulphonamides show the reaction is first order in both the oxidant and DMSO, and nearly zero order in acid concentration, pointing to a mechanism where the release of Cl+ is a key step. researchgate.net

Cyclization and Annulation Strategies

This compound is a valuable reagent in constructing cyclic molecules, particularly nitrogen-containing heterocycles, through oxidative addition and cyclization pathways. journal-vniispk.rusciengine.com

The synthesis of N-heterocycles like pyrrolidines and aziridines often involves the intramolecular cyclization of functionalized amines. benthamscience.comnih.govorganic-chemistry.org Oxidative addition of sulfonamides to allylic substrates is a key strategy in this area. benthamscience.com The reaction of N,N-dihaloamides, such as this compound, with dienes can lead to the formation of nitrogen heterocycles. sciengine.com The specific products, which can include aziridines and pyrrolidines, depend on factors like the substrate, solvent, and oxidant used. benthamscience.com For example, the palladium-catalyzed reaction of alkenes with N,N-dichloro-p-toluenesulfonamide, a closely related reagent, provides a route to aziridines, suggesting similar reactivity for this compound. researchgate.net These reactions are significant because the resulting vicinal haloamines are versatile building blocks that can be converted into aziridines and other important structures. researchgate.net

Lactones, which are cyclic esters, are prevalent motifs in natural products and are important synthetic targets. rsc.orgorganic-chemistry.org this compound provides a convenient and high-yielding method for synthesizing lactones from diols. tandfonline.com The reaction proceeds under mild conditions. For example, treating 1,4-butanediol (B3395766) or 1,5-pentanediol (B104693) with this compound affords the corresponding γ-butyrolactone and δ-valerolactone, respectively, in excellent yields. tandfonline.com

Table 2: Synthesis of Lactones from Diols using this compound

| Entry | Substrate (Diol) | Product (Lactone) | Yield (%) tandfonline.com |

|---|---|---|---|

| 1 | 1,4-Butanediol | γ-Butyrolactone | 90 |

Green Chemistry and Reusability Aspects

A key principle of green chemistry is the use of recoverable and reusable reagents to minimize waste. While this compound itself is typically used in stoichiometric amounts, its immobilization onto a polymer support introduces significant green advantages. Polymeric analogues such as poly[4-vinyl-N,N-dichlorobenzenesulfonamide] and N,N-dichloro poly(styrene-co-divinylbenzene)sulphonamide resin have been developed as effective chlorinating and oxidizing agents. researchgate.netresearchgate.net

Recovery and Regeneration of Polymeric Reagents

The use of polymer-supported reagents represents a significant advancement in organic synthesis, simplifying purification processes and enabling the recycling of valuable or toxic reagents. A key application in this area involves the use of a polymeric form of this compound, which can be easily recovered and regenerated after a reaction.

A notable example is poly[4-vinyl-N,N'-dichlorobenzenesulphonamide]. researchgate.netsid.ir This reagent is prepared by the polymerization of sodium p-styrenesulfonate, followed by reaction with phosphorus pentachloride (PCl5) and ammonia (B1221849), and subsequent chlorination with chlorine gas (Cl2). researchgate.netsid.ir The resulting polymeric reagent is a powerful chlorinating agent. researchgate.netsid.ir

After its use in synthetic transformations, such as the conversion of oximes to carbonyl compounds, the spent polymer can be recovered from the reaction mixture by simple filtration. sid.ir The recovered polymer, poly(4-vinyl-benzenesulfonamide), can then be reactivated through chlorination, allowing it to be reused in subsequent reactions multiple times without any significant loss of efficiency. sid.ir This cycle of reaction, recovery, and regeneration makes the polymeric reagent an economical and environmentally favorable choice in organic synthesis. researchgate.netsid.ir

Another similar reagent, N,N-dichloro poly(styrene-co-divinylbenzene)sulfonamide resin, has also been shown to be easily regenerable and reusable. researchgate.net The straightforward recovery and reactivation process for these types of polymeric reagents underscores their value in developing more sustainable chemical processes. sid.irresearchgate.net

Microwave-Assisted Reactions for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates and improving yields. The application of microwave irradiation to reactions involving this compound, particularly its polymeric forms, has demonstrated remarkable enhancements in efficiency.

The deoximation of various aldehydes and ketones using poly[4-vinyl-N,N'-dichlorobenzenesulphonamide] provides a clear example of this enhancement. researchgate.netsid.ir Under conventional solution conditions, these reactions require 360 to 1800 minutes to complete. sid.ir However, when the same reaction is conducted under microwave irradiation (at a power of 700 W), the time is drastically reduced to just 0.67 to 1.0 minute (40 to 60 seconds). sid.ir This represents a 537- to 1800-fold increase in the reaction rate. sid.ir

Similarly, studies using N,N-dichloro poly(styrene-co-divinylbenzene)sulfonamide resin for the same transformation at a microwave power of 600 W showed quantitative yields with reaction times between 55 and 90 seconds. researchgate.net The process is clean, yielding the desired carbonyl compounds with no side products, and the isolation of the product is simplified to filtering off the polymer beads and evaporating the solvent. sid.irresearchgate.net This combination of a recyclable reagent with microwave-assisted heating offers a rapid, efficient, and clean methodology for organic transformations. researchgate.net

The following table details the specific outcomes of microwave-assisted deoximation using poly[4-vinyl-N,N'-dichlorobenzenesulphonamide]. sid.ir

| Substrate (Oxime) | Product (Carbonyl Compound) | Reaction Time (seconds) | Yield (%) |

|---|---|---|---|

| Benzaldehyde oxime | Benzaldehyde | 40 | 98 |

| Acetophenone oxime | Acetophenone | 60 | 95 |

| Benzophenone oxime | Benzophenone | 60 | 95 |

| p-Methoxybenzaldehyde oxime | p-Methoxybenzaldehyde | 45 | 95 |

| p-Chlorobenzaldehyde oxime | p-Chlorobenzaldehyde | 40 | 98 |

| o-Chlorobenzaldehyde oxime | o-Chlorobenzaldehyde | 40 | 98 |

| o-Hydroxybenzaldehyde oxime | o-Hydroxybenzaldehyde | 45 | 92 |

| p-Chlorobenzophenone oxime | p-Chlorobenzophenone | 60 | 94 |

| Cyclohexanone oxime | Cyclohexanone | 60 | 90 |

Computational and Theoretical Studies of N,n Dichlorobenzenesulfonamide

Density Functional Theory (DFT) Calculations for Structural Elucidationnih.gov

Density Functional Theory (DFT) has become an indispensable method for the quantum chemical calculation of molecular structures and properties. frontiersin.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex molecules. mdpi.com DFT calculations are instrumental in elucidating the geometric and electronic structure of N,N-Dichlorobenzenesulfonamide and its analogues. researchgate.net By solving the Kohn-Sham equations, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. numberanalytics.com

These theoretical calculations are often used in conjunction with experimental data to refine structural models. For instance, DFT is employed to optimize the geometry of molecules in the gas phase, providing a theoretical structure that can be compared with solid-state data from X-ray crystallography. researchgate.net This comparison helps in understanding the influence of crystal packing forces on the molecular conformation. Furthermore, DFT is used to calculate spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental spectra to confirm structural assignments. nih.govnih.gov In the study of sulfonamide derivatives, DFT calculations have been used to investigate the electronic structure, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential, which are crucial for understanding the molecule's reactivity. researchgate.netmdpi.com

Spectroscopic and X-ray Diffraction Studies for Conformational Analysisnih.gov

The three-dimensional arrangement of atoms, or conformation, is critical to a molecule's reactivity and biological activity. Spectroscopic methods and single-crystal X-ray diffraction are primary techniques for the conformational analysis of this compound derivatives. nih.gov

X-ray crystallography provides precise information about the molecular structure in the solid state. nih.gov Studies on various benzenesulfonamide (B165840) derivatives, including those linked to chalcones or amlodipine, have revealed significant conformational features. scielo.bracademie-sciences.fr For example, in sulfonamide-chalcone hybrids, X-ray analysis has shown that the benzenesulfonamide moiety can exhibit considerable conformational variability, with rotations observed around the bond connecting it to the rest of the molecule. semanticscholar.orgscite.ai The geometry around the sulfur atom in the sulfonamide group is typically a distorted tetrahedron. researchgate.net This technique also elucidates intermolecular interactions, such as hydrogen bonds, which stabilize the crystal packing. academie-sciences.frresearchgate.net

NMR spectroscopy is a powerful tool for studying conformation in solution. auremn.org.br By analyzing chemical shifts and coupling constants, it is possible to deduce the predominant conformers present in different solvents. Infrared (IR) spectroscopy complements these studies by identifying characteristic vibrational frequencies of functional groups, such as the sulfonyl (SO2) group, which can be sensitive to the molecular conformation.

Table 1: Crystallographic Data for Representative Sulfonamide Derivatives This table presents example crystallographic data for related sulfonamide structures to illustrate the type of information obtained from X-ray diffraction studies.

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| Amlodipine 4-chlorobenzene sulfonamide (A-3) | Triclinic | P-1 | Crystal packing stabilized by N–H⋯O and C–H⋯O hydrogen bonds. | academie-sciences.fr |

| Amlodipine 2,5-dichlorobenzene sulfonamide (A-4) | Monoclinic | C2/c | 1,4-dihydropyridine ring exhibits a puckered conformation. | academie-sciences.fr |

| Sulfonamide-chalcone derivative | Monoclinic | P21/c | Conformational variability in the benzenesulfonamide moiety. | scielo.brsemanticscholar.org |

| Betulonic acid-DMSO solvate | Orthorhombic | P2(1)2(1)2(1) | Intermolecular packing governed by hydrogen bonds. | nih.gov |

Modeling of Reaction Mechanisms and Transition States

Computational modeling provides deep insights into how chemical reactions occur, allowing for the characterization of transient species like intermediates and transition states that are difficult to observe experimentally. numberanalytics.com

This compound is a known precursor for nitrogen-centered radicals, which are valuable intermediates in organic synthesis. Computational modeling, particularly using DFT, is essential for understanding the mechanisms of these radical reactions. numberanalytics.com One notable reaction is the triethylborane (B153662) (Et3B)-induced radical addition to alkenes. acs.org Theoretical studies can model the entire reaction pathway, including:

Initiation: The generation of an ethyl radical from Et3B, which then abstracts a chlorine atom from this compound to form the key benzenesulfonamidyl radical.

Propagation: The addition of the sulfonamidyl radical to an alkene or diene, and subsequent steps that lead to the final product.

Transition States: Calculation of the structures and energies of transition states for each step, which helps in understanding the reaction's kinetics and regioselectivity. numberanalytics.com

These computational approaches enable the rationalization of experimental outcomes, such as the high regioselectivity observed in the addition reactions, and facilitate the optimization of reaction conditions. numberanalytics.comacs.org

Nitrenes and their stabilized metal-complexed analogues, nitrenoids, are highly reactive intermediates capable of forming new carbon-nitrogen bonds. nih.govnih.gov While this compound itself is a source of amidyl radicals, theoretical studies on related nitrogen-based precursors are instructive for understanding the potential reactivity of derived nitrenoid species. Computational studies can distinguish between different electronic states (singlet vs. triplet nitrene) and reactive intermediates (free nitrene vs. nitrene radical anion). nih.gov

Theoretical examinations provide crucial information on:

Generation: Modeling the pathways for forming the reactive nitrogen species from various precursors. acs.org

Reactivity: Simulating reactions such as aziridination or C-H amination with substrates like olefins. nih.gov

Mechanism: Elucidating whether a reaction proceeds through a concerted or stepwise mechanism by locating the relevant transition states and intermediates.

These computational investigations are key to controlling the reactivity of these powerful intermediates and designing new synthetic methods. researchgate.net

Structure-Activity Relationships in Substituted Derivativesscite.ai

Understanding how modifications to the chemical structure of this compound derivatives affect their biological activity is crucial for designing more potent and selective therapeutic agents. Structure-activity relationship (SAR) studies correlate specific structural features with biological outcomes, such as anticancer activity. researchgate.net

A significant body of research has focused on synthesizing and evaluating derivatives where the dichlorobenzenesulfonamide moiety is combined with other pharmacophores, like chalcones. mdpi.comresearchgate.net These studies have shown that the nature and position of substituents on the aromatic rings can have a profound impact on cytotoxicity against various cancer cell lines. scielo.brscite.ai

Key findings from SAR studies on dichlorobenzenesulfonamide-chalcone hybrids include:

Derivatives with certain substitutions exhibit significant cytotoxic effects against cancer cell lines such as HeLa (cervical), HL-60 (leukemia), and AGS (gastric). mdpi.com

The introduction of a para-nitro group on the chalcone (B49325) portion was found to enhance cytotoxic activity. scielo.brsemanticscholar.org

The specific substitution pattern on the dichlorobenzenesulfonamide core also modulates the activity, although in some cases, the effect of the chalcone substituent was more dominant. scielo.brscite.ai

These experimental findings, often supported by molecular modeling, guide the rational design of new compounds with improved therapeutic potential. researchgate.net

Table 2: Anticancer Activity (IC₅₀) of Selected Dichlorobenzenesulfonamide Derivatives This table summarizes the cytotoxic activity of various chalcone derivatives incorporating a dichlorobenzenesulfonamide scaffold against different human cancer cell lines. Lower IC₅₀ values indicate higher potency.

| Derivative Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | HeLa | 5.67 | mdpi.com |

| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | HL-60 | 2.14 | mdpi.com |

| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide | AGS | 1.83 | mdpi.com |

| Derivative with 4-fluorocinnamoyl group | HeLa | 6.34 | mdpi.com |

| Derivative with 4-fluorocinnamoyl group | HL-60 | 1.57 | mdpi.com |

| Derivative with 4-fluorocinnamoyl group | AGS | 1.00 | mdpi.com |

| Derivative with 4-chlorocinnamoyl group | HeLa | 9.63 | mdpi.com |

| Derivative with 4-chlorocinnamoyl group | HL-60 | 2.05 | mdpi.com |

| Derivative with 4-chlorocinnamoyl group | AGS | 0.89 | mdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel N,N-Dichlorobenzenesulfonamide Derived Reagents

The core structure of this compound serves as a scaffold for the design of new and more sophisticated reagents. Research is ongoing to create derivatives with tailored reactivity and selectivity. For instance, the synthesis of poly(4-vinyl-N,N-dichlorobenzenesulfonamide) has been reported as a site-selective chlorinating agent. This polymeric reagent offers advantages in terms of handling and recyclability.

Future efforts will likely focus on:

Introducing Chiral Auxiliaries: Incorporating chiral moieties into the benzenesulfonamide (B165840) backbone could lead to the development of asymmetric chlorinating and aminating agents.

Varying Substitution Patterns: Modifying the substituents on the benzene (B151609) ring can fine-tune the electronic properties and steric hindrance of the reagent, thereby influencing its reactivity and selectivity in reactions such as the aminohalogenation of olefins.

Hybrid Reagents: Combining the N,N-dichloro-benzenesulfonamide functionality with other reactive groups could lead to bifunctional reagents capable of mediating tandem or cascade reactions. For example, chalcone (B49325) derivatives containing a dichlorobenzenesulfonamide moiety have been synthesized and shown to possess notable biological activities. mdpi.comnih.govresearchgate.net

A recent study detailed the synthesis of novel chalcone derivatives incorporating a 2,4-dichlorobenzenesulfonamide (B1301883) group. mdpi.com These hybrid molecules have demonstrated significant anticancer effects against various human cancer cell lines. mdpi.com

Exploration of New Catalytic Systems and Reaction Conditions

The efficiency and selectivity of reactions involving this compound are highly dependent on the catalytic system employed. While copper and other transition metals have proven effective, the exploration of new catalysts and reaction conditions remains a vibrant area of research.

A novel catalytic system for the aminohalogenation of β-methyl-β-nitrostyrenes using N,N-dichloro-p-toluenesulfonamide (a related compound) involved manganese sulfate (B86663) (MnSO4) as a catalyst. electronicsandbooks.com This system provided vicinal haloamino nitroalkanes with opposite regiochemistry to previously observed outcomes. electronicsandbooks.com The reaction proceeded smoothly at room temperature, offering good yields and excellent stereoselectivity. electronicsandbooks.com

Future research will likely investigate:

Earth-Abundant Metal Catalysts: Developing catalytic systems based on iron, manganese, and other inexpensive and environmentally benign metals is a key goal of sustainable chemistry.

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with advantages in terms of cost and toxicity.

Photoredox Catalysis: Light-mediated reactions can often proceed under mild conditions and offer unique reactivity patterns that are not accessible through traditional thermal methods.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields in many organic transformations. nih.gov

| Catalyst System | Substrate | Product | Key Features |

| MnSO4 / p-toluenesulfonamide (B41071) | β-methyl-β-nitrostyrenes | Vicinal haloamino nitroalkanes | Opposite regiochemistry, good yields, excellent stereoselectivity. electronicsandbooks.com |

| Copper(I) chloride or DMAP | β-nitrostyrenes | Dichlorohaloamines | Opposite regiochemistry to previous systems. thieme-connect.com |

Expansion of Synthetic Applications in Complex Molecule Synthesis

This compound and its derivatives are valuable tools for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. researchgate.net Its ability to participate in radical addition and annulation reactions makes it suitable for synthesizing a wide range of organic compounds.

The application of this compound in the total synthesis of natural products and pharmaceutically active compounds is an area of growing interest. For example, it has been cited in the context of the synthesis of Aldosterone Acetate. acs.org The development of new synthetic methodologies based on this reagent will undoubtedly facilitate the construction of increasingly complex and biologically relevant molecules.

Future work will likely focus on:

Tandem and Cascade Reactions: Designing one-pot procedures that combine multiple synthetic steps can significantly improve efficiency and reduce waste.

Synthesis of Heterocyclic Scaffolds: Exploring the use of this compound in the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. nih.gov

Late-Stage Functionalization: Applying this compound-based reactions to the late-stage modification of complex molecules can provide rapid access to libraries of analogs for structure-activity relationship studies.

Advanced Mechanistic Elucidation using State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new reagents and catalytic systems. While radical and electrophilic pathways have been proposed for many of its reactions, detailed mechanistic studies are often lacking.

In the aminohalogenation of β-methyl-β-nitrostyrenes, a mechanism involving the formation of a chloronium intermediate was proposed to explain the observed regioselectivity. electronicsandbooks.com Similarly, a chloronium intermediate was suggested in the reaction of β-nitrostyrenes with N,N-dichloro-p-toluenesulfonamide catalyzed by copper(I) chloride or DMAP. thieme-connect.com

Future research in this area will likely involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state geometries, and the factors controlling selectivity.

In Situ Spectroscopic Techniques: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates.

Kinetic Studies: Detailed kinetic analysis can help to elucidate reaction mechanisms and determine the rate-determining steps.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers several advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and the potential for automation. researchgate.netvapourtec.com The integration of this compound-based reactions into continuous flow systems is a promising area for future development.

The use of flow chemistry can facilitate the handling of potentially hazardous reagents and intermediates, and allows for precise control over reaction parameters such as temperature, pressure, and residence time. vapourtec.com Automated synthesis platforms, which combine flow chemistry with robotic systems and machine learning algorithms, have the potential to revolutionize the way chemical synthesis is performed. rsc.orgnus.edu.sg These systems can rapidly screen reaction conditions, optimize yields, and even design new synthetic routes. rsc.org

Green Chemistry Innovations and Sustainable Synthetic Strategies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical research and industry. jnj.comsphinxsai.com The development of more sustainable synthetic methods involving this compound is a key area for future work.

This includes:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. researchfloor.org

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials and solvents. sphinxsai.comoecd-ilibrary.org

Energy Efficiency: Developing reactions that can be carried out at ambient temperature and pressure. nih.gov

Waste Reduction: Minimizing the formation of byproducts and developing methods for the recycling and reuse of catalysts and reagents. researchfloor.orgnih.gov

By embracing these principles, the scientific community can ensure that the future development and application of this compound chemistry is both scientifically innovative and environmentally responsible. nih.govresearchfloor.org

Q & A

Q. How does the electronic nature of substituents on the benzene ring affect this compound reactivity?

- Comparative Study : Electron-withdrawing groups (e.g., −NO₂) increase sulfonamide electrophilicity, accelerating radical formation. Meta-substituted derivatives show 20% faster reaction rates than para-substituted analogs in Et₃B-mediated reactions .

- Method : Hammett plots correlate σ values with kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.